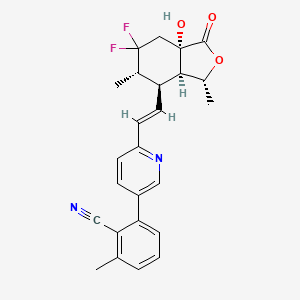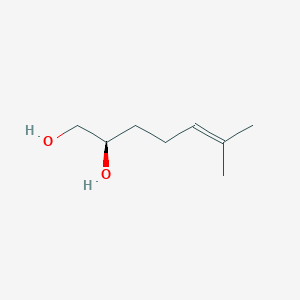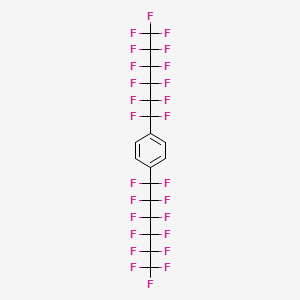
1,4-Bis(perfluorohexyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(perfluorohexyl)benzene is a fluorinated aromatic compound characterized by the presence of two perfluorohexyl groups attached to a benzene ring at the 1 and 4 positions. This compound is known for its unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(perfluorohexyl)benzene can be synthesized through a multi-step process involving the reaction of 1,4-diiodobenzene with perfluorohexyl iodide in the presence of copper powder and 2,2’-bipyridine as a catalyst. The reaction is typically carried out in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere of argon. The reaction mixture is heated to 70°C for 72 hours, followed by extraction with ethyl acetate and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(perfluorohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Reduction Reactions: The compound can be reduced under specific conditions to form partially fluorinated derivatives.
Oxidation Reactions: Oxidation of the perfluorohexyl groups can lead to the formation of perfluorinated carboxylic acids.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration and halogens for halogenation.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Major Products Formed
Nitration: Formation of nitro-1,4-bis(perfluorohexyl)benzene.
Halogenation: Formation of halogenated derivatives like chloro-1,4-bis(perfluorohexyl)benzene.
Oxidation: Formation of perfluorinated carboxylic acids.
Applications De Recherche Scientifique
1,4-Bis(perfluorohexyl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of advanced materials, such as fluorinated polymers and liquid crystals.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and chemical stability.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 1,4-Bis(perfluorohexyl)benzene is primarily related to its hydrophobic and chemically inert nature. In biological systems, it can interact with lipid membranes, altering their properties and potentially affecting membrane-associated processes. In industrial applications, its chemical stability and hydrophobicity make it an effective component in coatings and lubricants, providing resistance to chemical degradation and reducing friction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Similar in structure but with trifluoromethyl groups instead of perfluorohexyl groups.
Perfluorohexyloctane: A semifluorinated alkane with similar hydrophobic properties.
Uniqueness
1,4-Bis(perfluorohexyl)benzene is unique due to the presence of long perfluorohexyl chains, which impart higher hydrophobicity and thermal stability compared to compounds with shorter fluorinated groups. This makes it particularly valuable in applications requiring extreme chemical resistance and low surface energy.
Propriétés
Formule moléculaire |
C18H4F26 |
|---|---|
Poids moléculaire |
714.2 g/mol |
Nom IUPAC |
1,4-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene |
InChI |
InChI=1S/C18H4F26/c19-7(20,9(23,24)11(27,28)13(31,32)15(35,36)17(39,40)41)5-1-2-6(4-3-5)8(21,22)10(25,26)12(29,30)14(33,34)16(37,38)18(42,43)44/h1-4H |
Clé InChI |
NEPMGWKMTJULCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


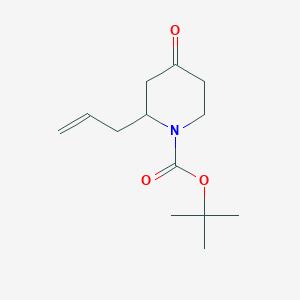

![2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one](/img/structure/B14888523.png)

![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
![Spiro[chroman-2,3'-oxetan]-4-ol](/img/structure/B14888545.png)
![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)
![tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)
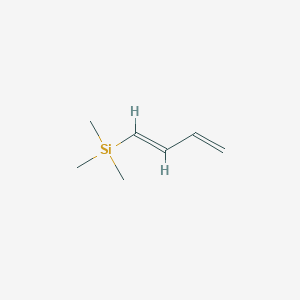
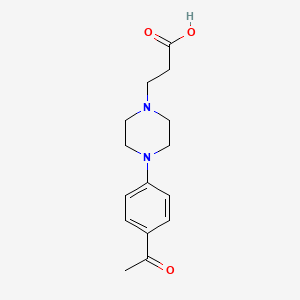
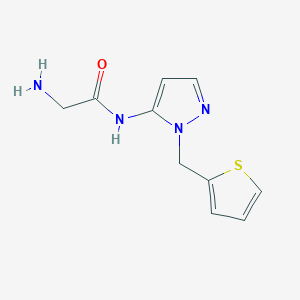
![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)
